(S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid
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Overview
Description
(S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom, a sec-butyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a suitable indole precursor, followed by the introduction of the sec-butyl and carboxylic acid groups through various organic reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the sec-butyl and carboxylic acid groups, making it less versatile.
1-(sec-Butyl)-3-methylindole: Lacks the bromine and carboxylic acid groups, affecting its reactivity.
Indole-4-carboxylic acid: Lacks the bromine and sec-butyl groups, limiting its applications.
Uniqueness
(S)-6-Bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. The presence of the bromine atom allows for further functionalization, while the sec-butyl and carboxylic acid groups contribute to its biological activity and solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16BrNO2 |
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Molecular Weight |
310.19 g/mol |
IUPAC Name |
6-bromo-1-[(2S)-butan-2-yl]-3-methylindole-4-carboxylic acid |
InChI |
InChI=1S/C14H16BrNO2/c1-4-9(3)16-7-8(2)13-11(14(17)18)5-10(15)6-12(13)16/h5-7,9H,4H2,1-3H3,(H,17,18)/t9-/m0/s1 |
InChI Key |
CHASPSXISNLSOM-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H](C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C |
Canonical SMILES |
CCC(C)N1C=C(C2=C(C=C(C=C21)Br)C(=O)O)C |
Origin of Product |
United States |
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